Hydrogen-Donating Rate Constants vs. Tocopherol and Ubiquinol
In a direct head-to-head comparison using the stable phenoxyl radical galvinoxyl as a hydrogen-atom acceptor, α-TQH₂ exhibited a second-order rate constant (k₂) of 1.0 × 10⁴ M⁻¹ s⁻¹ at 25°C in ethanol. This value exceeds that of ubiquinol-10 (UQH₂-10; k₂ = 6.0 × 10³ M⁻¹ s⁻¹) by a factor of 1.7× and surpasses α-tocopherol (α-TOH; k₂ = 2.4 × 10³ M⁻¹ s⁻¹) by a factor of 4.2×. The stoichiometric number for galvinoxyl reduction was 1.9 for α-TQH₂ and 2.0 for UQH₂-10, consistent with two-electron hydroquinone oxidation, compared with 1.0 for the monophenolic α-TOH [1]. This demonstrates that the hydroquinone core of α-TQH₂ imparts functionally distinct H-donating kinetics that are not attainable with the chromanol ring of α-TOH.
| Evidence Dimension | Second-order rate constant for hydrogen donation to galvinoxyl radical (k₂, M⁻¹ s⁻¹) and stoichiometric factor (n) |
|---|---|
| Target Compound Data | α-TQH₂: k₂ = 1.0 × 10⁴ M⁻¹ s⁻¹; n = 1.9 |
| Comparator Or Baseline | α-TOH: k₂ = 2.4 × 10³ M⁻¹ s⁻¹, n = 1.0; UQH₂-10: k₂ = 6.0 × 10³ M⁻¹ s⁻¹, n = 2.0 |
| Quantified Difference | 4.2-fold higher k₂ vs. α-TOH; 1.7-fold higher k₂ vs. UQH₂-10; stoichiometric factor 1.9× higher than α-TOH |
| Conditions | 25°C in ethanol; galvinoxyl as H-atom acceptor; stopped-flow kinetic analysis |
Why This Matters
For procurement decisions in radical-kinetics research, α-TQH₂ provides a 4.2× kinetic advantage over α-TOH in H-atom donor assays, enabling detection of radical scavenging at substantially lower concentrations.
- [1] Shi H, Noguchi N, Niki E. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. Free Radic Biol Med. 1999 Aug;27(3-4):334-46. doi: 10.1016/s0891-5849(99)00053-2. PMID: 10468207. View Source
